7-Bromo-2-chlorobenzo[d]oxazole is a heterocyclic compound with the molecular formula . It is characterized by the presence of bromine and chlorine substituents at the 7th and 2nd positions on the benzoxazole ring, respectively. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities, including potential antimicrobial, antifungal, and anticancer properties. The compound is often utilized as a building block for synthesizing more complex heterocyclic compounds in medicinal chemistry and materials science.
Methods of Synthesis
The synthesis of 7-Bromo-2-chlorobenzo[d]oxazole typically involves the condensation of 2-aminophenol with appropriate halogenated reagents. One common synthetic route includes:
Technical Details
Structure
7-Bromo-2-chlorobenzo[d]oxazole features a fused benzene and oxazole ring system. The oxazole ring contains nitrogen and oxygen atoms, contributing to the compound's unique chemical properties.
Data
The structural arrangement allows for various interactions with biological targets due to the electron-withdrawing nature of the halogen substituents, which can enhance binding affinities .
Types of Reactions
7-Bromo-2-chlorobenzo[d]oxazole can undergo several types of chemical reactions:
Technical Details
Process
The mechanism of action for 7-Bromo-2-chlorobenzo[d]oxazole involves its interaction with various biological targets. As a benzoxazole derivative, it may affect cellular processes through several pathways:
Physical Properties
Chemical Properties
7-Bromo-2-chlorobenzo[d]oxazole has several scientific applications:
Palladium-catalyzed cross-coupling has revolutionized the functionalization of benzo[d]oxazole scaffolds, enabling precise C–N and C–C bond formation critical for synthesizing 7-bromo-2-chloro derivatives. The electron-deficient nature of this heterocycle necessitates optimized catalytic systems. Ligand design proves pivotal: Bulky, electron-rich phosphines like BINAP or Xantphos stabilize Pd(0) intermediates during oxidative addition, particularly for chlorooxazole activation where C–Cl bond cleavage is rate-limiting [2] [8]. For example, coupling 7-bromo-2-chlorobenzo[d]oxazole with aniline derivatives using Pd₂(dba)₃/Xantphos (2.5 mol%) in toluene at 100°C achieves >85% yield of N-arylated products – crucial intermediates for pharmaceutical building blocks [8].
Precatalyst innovations address industrial scalability challenges. Pd-PEPPSI-IPentCl precatalysts facilitate room-temperature Suzuki-Miyaura couplings with arylboronic acids, tolerating bromo and chloro substituents without competitive debromination. This chemoselectivity is attributed to the steric bulk of the N-heterocyclic carbene ligand, which disfavors oxidative addition at the sterically hindered C-Br bond adjacent to the oxazole nitrogen [5]. Microwave-assisted coupling (100–120°C, 20 min) further enhances efficiency for constructing biheteroaryl systems, as demonstrated in synthesizing kinase inhibitor cores [8].
Table 1: Ligand Screening in Pd-Catalyzed Amination of 7-Bromo-2-chlorobenzo[d]oxazole
Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
BINAP | Cs₂CO₃ | Toluene | 100 | 92 |
Xantphos | K₃PO₄ | Dioxane | 90 | 88 |
DavePhos | NaO^tBu | Toluene | 80 | 75 |
BrettPhos | Cs₂CO₃ | DMF | 120 | 83 |
The Williamson ether synthesis remains fundamental for constructing the benzoxazole core prior to halogenation. This approach employs ortho-haloaminophenol precursors, where 2-amino-4-bromophenol undergoes cyclization with chloroacetyl chloride under phase-transfer conditions. Critical to avoiding polymerization is controlled stoichiometry: Slow addition of chloroacetyl chloride (0.95 equiv) to the aminophenol in dichloromethane with aqueous NaOH (2.5 equiv) at 0°C yields 7-bromo-2-chloromethylbenzoxazole, followed by dehydrochlorination with DBU to form the target heterocycle (78% yield) [4] [5].
Nanocatalysis advancements enhance sustainability. Magnetic Fe₃O₄@SiO₂ nanoparticles functionalized with sulfonic acid groups catalyze condensations between 2-amino-4-bromophenol and orthoesters (e.g., HC(OMe)₃) in water at 70°C. The catalyst’s high surface area (≥150 m²/g) facilitates 94% conversion within 45 min and enables magnetic recovery and reuse over 5 cycles with <5% activity loss [4]. Solvent-free mechanochemical approaches using SrCO₃ nanoparticles achieve similar efficiency, eliminating solvent waste while maintaining 90–96% yields [4].
Regioselective halogen installation demands precise sequence control. Direct bromination of 2-chlorobenzo[d]oxazole requires Lewis acid mediation to override inherent electrophilic substitution preferences. Bromine (1.05 equiv) with tin(II) chloride (0.1 equiv) in acetic acid at 40°C affords 7-bromo-2-chlorobenzo[d]oxazole with 90:7 regioselectivity over the 5-bromo isomer, leveraging the oxazole nitrogen’s coordination to Sn [1] [7].
Stepwise halogenation via dihalogenated intermediates proves more reliable. 2,7-Dibromobenzo[d]oxazole – accessible from 2-aminophenol via Sandmeyer bromination followed by cyclization – undergoes selective halogen exchange. Treatment with PCl₅ in chlorobenzene at 130°C replaces the C(2)-Br bond with chlorine, exploiting the lower bond dissociation energy of C-Br versus C-Cl bonds. This method achieves 85% yield with <1% dibromo impurity [1]. Alternatively, Pd-catalyzed C-H chlorination using NCS/Cu(OAc)₂ at the C7 position of 2-chlorobenzo[d]oxazole is feasible but gives lower regioselectivity (75:25 C7:C4) [5].
Solvent polarity dramatically impacts cyclization kinetics and byproduct formation. Aprotic dipolar solvents like DMF accelerate ring closure but risk decomposition at elevated temperatures. Cyclization of N-(2-hydroxy-4-bromophenyl)chloroacetamide in DMF at 120°C completes in 30 min but generates 8–12% dehydrated byproducts. Switching to hydrocarbon-ether mixtures (toluene/THF 4:1) at reflux reduces byproducts to <2%, albeit with longer reaction times (2–3 h) [1] [4].
Green solvent alternatives align with industrial sustainability goals. Water/ethanol (1:1) with SDS surfactant (0.5 mM) enables nanocatalyst dispersion for cyclizations, achieving 89% yield at 70°C. Supercritical CO₂ facilitates catalyst-free cyclodehydration between 2-amino-4-bromophenol and triethyl orthoformate (2500 psi, 50°C), yielding 95% product with easy separation [4] [5].
Table 2: Solvent Effects on Benzoxazole Cyclization Efficiency
Solvent System | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
DMF | 120 | 0.5 | 85 | 12 |
Toluene/THF (4:1) | 110 | 2.5 | 91 | 1.8 |
Water/Ethanol (1:1) | 70 | 1.0 | 89 | 3.2 |
scCO₂ | 50 | 4.0 | 95 | <0.5 |
Scaling benzoxazole synthesis introduces reproducibility hurdles like exotherm control during halogenation and Pd residue management. Patent CN104292179A details a continuous-flow process where bromination occurs in a microreactor (residence time: 90 s) with integrated heat exchangers, maintaining isothermal conditions (±2°C) to suppress dihalogenation [1]. Post-reaction, palladium scavenging employs functionalized silica (Thiol-SBA-15) to reduce Pd levels to <5 ppm, critical for pharmaceutical applications [2] [8].
Cost drivers necessitate catalyst recycling and solvent recovery. Recent patents emphasize ligand immobilization – for example, BINAP grafted onto magnetic nanoparticles enables Pd recovery via external magnets, reducing catalyst costs by 60% per cycle [8]. The global patent landscape reveals concentrated IP around halogenated benzoxazoles, with China-based filings (e.g., CN104292179A) dominating synthetic methods, while U.S. and EU patents focus on pharmaceutical applications [1] [4].
Table 3: Industrial Synthesis Methods for 7-Bromo-2-chlorobenzo[d]oxazole
Patent/Innovation | Key Features | Scale Demonstrated |
---|---|---|
CN104292179A (Flow Process) | Microreactor bromination, PCl₅ chlorination | 100 kg/batch |
Pd-Thiol-SBA-15 System | Integrated Pd scavenging, <5 ppm residual Pd | 50 kg/batch |
Immobilized BINAP Catalysts | Magnetic recovery, 10 reuses without yield loss | 200 kg cumulative |
Compound Names Mentioned:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1